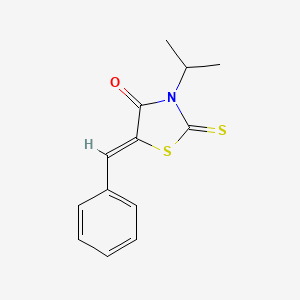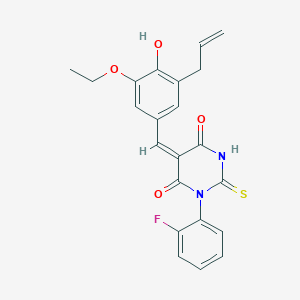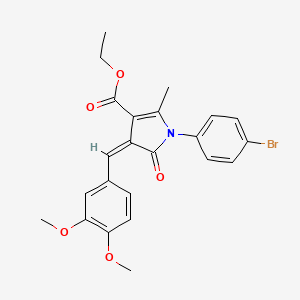
5-benzylidene-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-benzylidene-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one, commonly known as BITT, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. BITT belongs to the class of thiazolidinones, which are known for their diverse biological activities.
作用機序
The mechanism of action of BITT is not fully understood. However, it is believed that BITT exerts its biological activities by interacting with various cellular targets, including enzymes, receptors, and DNA. BITT has been shown to inhibit the activity of enzymes such as acetylcholinesterase, tyrosinase, and xanthine oxidase. It has also been shown to modulate the activity of receptors such as GABA-A and NMDA receptors.
Biochemical and Physiological Effects
BITT has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. BITT has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. In addition, BITT has been shown to exhibit anti-inflammatory and antioxidant activities, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of using BITT in lab experiments is its diverse biological activities, which make it a promising candidate for the development of novel therapeutics. However, one of the limitations of using BITT in lab experiments is its low solubility in water, which may limit its applicability in certain experimental settings.
将来の方向性
There are several future directions for the research on BITT. One of the areas that require further investigation is the mechanism of action of BITT. Understanding the molecular targets and signaling pathways that are modulated by BITT may provide insights into its therapeutic potential. Another area that requires further investigation is the development of novel drug delivery systems that can enhance the solubility and bioavailability of BITT. Finally, the potential use of BITT as a fluorescent probe for the detection of metal ions warrants further exploration.
Conclusion
In conclusion, 5-benzylidene-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that exhibits diverse biological activities. It has been extensively studied for its potential therapeutic properties, and its mechanism of action is not fully understood. BITT has several advantages and limitations for lab experiments, and there are several future directions for the research on BITT. Further research on BITT may lead to the development of novel therapeutics for the treatment of various diseases.
合成法
BITT can be synthesized by the reaction of 2-isopropylthiazolidine-4-one with benzaldehyde in the presence of a catalyst. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of BITT as a yellow crystalline solid.
科学的研究の応用
BITT has been extensively studied for its potential therapeutic properties. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant activities. BITT has also been investigated for its potential use as a drug delivery system and as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
(5Z)-5-benzylidene-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS2/c1-9(2)14-12(15)11(17-13(14)16)8-10-6-4-3-5-7-10/h3-9H,1-2H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVUDYUGHVVZFP-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=CC=CC=C2)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916235.png)
![5-{[2-(methylthio)-5-pyrimidinyl]methylene}-1-(3,4,5-trimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5916238.png)
![3-(4-ethoxyphenyl)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B5916249.png)
![3-ethyl-5-{4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5916256.png)
![3-ethyl-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5916261.png)
![5-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916262.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916275.png)
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916278.png)
![5-{3-chloro-4-[(3-nitrobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916283.png)

![phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime](/img/structure/B5916299.png)


